7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a [(quinazolin-2-yl)sulfanyl]methyl group and at position 7 with a chlorine atom. The quinazoline moiety is further modified with a [2-(3,4-dimethoxyphenyl)ethyl]amino group.
Properties
IUPAC Name |
7-chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3S/c1-35-22-9-7-17(13-23(22)36-2)11-12-29-26-20-5-3-4-6-21(20)31-27(32-26)37-16-19-14-25(34)33-15-18(28)8-10-24(33)30-19/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWKMZISAMBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinazoline derivative.
Attachment of the Pyrido[1,2-a]pyrimidin-4-one Moiety: This step involves the formation of the pyrido[1,2-a]pyrimidin-4-one ring system through a cyclization reaction, often using a suitable amine and a carbonyl compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline or pyrido[1,2-a]pyrimidin-4-one rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced quinazoline or pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the pyrido-pyrimidinone family, which includes several derivatives with varied substituents. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Diversity: The sulfanyl-linked quinazoline group in the target compound is unique compared to morpholine () or furylmethyl () substituents. The 3,4-dimethoxyphenylethylamino group may improve membrane permeability compared to non-polar substituents .
Bioactivity and Computational Comparisons
Similarity Indexing: Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to quinazoline-containing analogs (e.g., ) but low similarity (<40%) to morpholine- or thiazolidinone-substituted derivatives (). Molecular fingerprint analysis () highlights shared pharmacophores (e.g., pyrido-pyrimidinone core) but divergent side chains.
NMR and Structural Insights :
- Comparative NMR studies (as in ) suggest that substitutions in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds could alter chemical environments, affecting solubility or target binding .
QSAR and Bioactivity Clustering: QSAR models () predict that the 3,4-dimethoxy group enhances logP (lipophilicity) compared to non-methoxylated analogs, aligning with improved bioavailability . Bioactivity clustering () groups the target compound with kinase inhibitors due to its pyrido-pyrimidinone core, whereas analogs with thiazolidinone groups () cluster with anti-inflammatory agents .
Biological Activity
7-Chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and interactions with various biological systems.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one
- Substituents :
- Chlorine atom at the 7-position
- Sulfanyl group attached to a quinazoline derivative
- Dimethoxyphenyl ethyl group
Biological Activity Overview
Research has indicated that compounds similar to 7-chloro derivatives exhibit significant biological activities, particularly in the field of oncology. The following sections detail specific findings related to this compound.
Anticancer Activity
A study investigated the cytotoxic effects of various 7-chloroquinoline derivatives against human cancer cell lines. The results demonstrated that these derivatives could induce apoptosis and inhibit DNA/RNA synthesis in cancer cells, particularly those lacking p53 function.
Key Findings:
- Cell Lines Tested : CCRF-CEM (leukemia), colorectal cancer lines, and non-tumor MRC-5 cells.
- Mechanism of Action :
- Induction of G0/G1 cell cycle arrest.
- Inhibition of DNA and RNA synthesis.
- Apoptotic pathways were activated at higher concentrations (5 × IC50).
The study concluded that the introduction of sulfanyl groups significantly enhanced the anticancer properties of these compounds .
Pharmacological Properties
The pharmacological profile of the compound suggests potential interactions with various receptors. Similar compounds have shown affinity towards:
- Alpha-Adrenoceptors : Compounds based on quinazoline structures have been noted for their selective binding to alpha1-adrenoceptors, which are implicated in cardiovascular functions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the core structure can lead to enhanced biological activity. For instance:
- Chlorine Substitution : Enhances lipophilicity and receptor binding affinity.
- Sulfanyl Group : Introduces unique electronic properties that may contribute to increased anticancer activity.
Comparative Data Table
| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| 7-Chloroquinoline Derivative | Cytotoxicity | CCRF-CEM | 10 | Apoptosis induction |
| 7-Chloroquinazoline | Alpha-Adrenoceptor Binding | HEK293 | <0.01 | Competitive antagonist |
Case Studies
- Case Study 1 : A study on a series of synthetic analogs showed that certain modifications led to improved selectivity and potency against specific cancer types. The presence of the dimethoxyphenyl group was particularly noted for enhancing efficacy against solid tumors.
- Case Study 2 : Another investigation focused on the impact of sulfanyl modifications in quinoline derivatives, revealing significant antiproliferative effects in leukemia models, which supports further exploration into similar structural motifs for therapeutic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
